N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251649-11-2
Cat. No.: VC5224391
Molecular Formula: C19H14F2N4O2S
Molecular Weight: 400.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251649-11-2 |
|---|---|
| Molecular Formula | C19H14F2N4O2S |
| Molecular Weight | 400.4 |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 |
| Standard InChI Key | PWTLEUOSSZFOIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Introduction
Synthesis of Related Compounds
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of triazolo[4,3-a]pyridine sulfonamides involves several steps, including the introduction of a benzyl substituent at the nitrogen atom of the sulfonamide group, followed by the replacement of a chlorine atom with hydrazine to form the triazole ring .
Research Findings on Similar Compounds
Research on similar compounds, such as triazolo[4,3-a]pyridine sulfonamides, has shown promising antimalarial activity. For example, compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide have demonstrated good inhibitory concentrations against Plasmodium falciparum .
Data Tables for Related Compounds
Given the lack of specific data on N-[(3,5-difluorophenyl)methyl]-N-phenyl- triazolo[4,3-a]pyridine-6-sulfonamide, we can look at related compounds for insights into their properties and activities.
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